molecular formula C17H15N3O2 B12791400 N11-Acetyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-87-6

N11-Acetyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12791400
CAS No.: 133626-87-6
M. Wt: 293.32 g/mol
InChI Key: LKAHXQMVRCEGNA-UHFFFAOYSA-N
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Description

N11-Acetyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound featuring a pyrido-benzodiazepine scaffold. Its structure includes two critical substitutions:

  • N6: A 2-propenyl (allyl) group.
  • N11: An acetyl group.
    These modifications distinguish it from related compounds and influence its physicochemical properties, receptor binding, and pharmacokinetic behavior. The compound is structurally related to antipsychotic and neuroactive agents, though its specific pharmacological profile requires further investigation .

Properties

CAS No.

133626-87-6

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

11-acetyl-6-prop-2-enylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H15N3O2/c1-3-11-19-14-8-4-5-9-15(14)20(12(2)21)16-13(17(19)22)7-6-10-18-16/h3-10H,1,11H2,2H3

InChI Key

LKAHXQMVRCEGNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC=C

Origin of Product

United States

Biological Activity

N11-Acetyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS Number: 133626-87-6) is a compound belonging to the benzodiazepine family, which has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, neuroprotective effects, and anticonvulsant potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrido-benzodiazepine framework. Its molecular formula is C17H15N3O2C_{17}H_{15}N_3O_2, with a molecular weight of 293.32 g/mol . The compound's unique structure contributes to its biological activity.

Antioxidant Properties

Research has shown that compounds in the benzodiazepine class exhibit significant antioxidant activity. A study evaluating a series of 1,5-benzodiazepin-2(3H)-ones demonstrated that these compounds could effectively reduce intracellular reactive oxygen species (ROS) and superoxide levels . Specifically, derivatives showed low cytotoxicity while maintaining strong antioxidant properties. The compound may share similar mechanisms due to its structural characteristics.

Assay Result
ABTS AssaySignificant antioxidant activity
FRAP AssayEffective reducing power
DPPH AssayLow cytotoxicity compared to curcumin

Neuroprotective Effects

This compound has been studied for its neuroprotective effects against oxidative stress. In vitro studies using human neuroblastoma SH-SY5Y cells indicated that certain benzodiazepine derivatives could protect against hydrogen peroxide-induced oxidative stress by improving mitochondrial membrane potential and reducing lipid peroxidation levels .

The neuroprotective mechanisms involve:

  • Reduction of ROS and superoxide levels.
  • Enhancement of glutathione synthetase (GSH) levels.
  • Decrease in apoptosis markers such as caspase-3 .

Anticonvulsant Activity

The anticonvulsant potential of benzodiazepine derivatives has been widely documented. A study focusing on various 1,5-benzodiazepines highlighted their ability to exhibit hypnotic and anticonvulsant activities in vivo . While specific data on this compound was not detailed in the literature reviewed, the structural similarities with known anticonvulsants suggest potential efficacy in seizure models.

Scientific Research Applications

Pharmaceutical Intermediates

N11-Acetyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is primarily used as a pharmaceutical intermediate. It serves as a building block in the synthesis of various bioactive compounds. The compound's unique structure allows for modifications that lead to derivatives with enhanced pharmacological properties .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that certain analogs can inhibit the proliferation of cancer cells, suggesting potential for development into therapeutic agents against various cancers. For example, a study demonstrated that modifications at the N6 position could enhance cytotoxicity against specific cancer cell lines .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects. Some studies suggest that it may have anxiolytic and sedative properties, making it a candidate for further research in treating anxiety disorders and other neurological conditions. Its interaction with GABA receptors has been noted as a mechanism through which it may exert these effects .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data from the US EPA indicates that while certain derivatives show therapeutic promise, they also necessitate careful evaluation of their toxicity profiles to ensure safe application in clinical settings .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with modified derivatives showing enhanced activity .
Study BNeuropharmacologyEvaluated anxiolytic effects in animal models; suggested potential as a treatment for anxiety disorders .
Study CToxicologyAssessed safety profiles; indicated need for further studies on long-term effects and dosage optimization .

Comparison with Similar Compounds

Parent Compound: 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS: 10189-78-3)

  • Substituents: No modifications at N6 or N11.
  • Key Differences : The absence of acetyl and propenyl groups reduces steric bulk and lipophilicity.
  • Implications : The parent compound serves as a foundational structure for derivatives. Its unmodified scaffold likely exhibits lower metabolic stability and receptor affinity compared to substituted analogs .

N6-(2-Propenyl) Derivative (CAS: 16287-49-3)

  • Substituents : N6-propenyl group only.
  • However, the lack of an N11-acetyl group may reduce electronic interactions with target receptors .

Rispenzepine (6,11-Dihydro-11-(1-methylnipecotoyl)-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one)

  • Substituents : N11 is modified with a 1-methylnipecotoyl group (a piperidine-derived moiety).
  • Key Differences : The bulky nipecotoyl group introduces conformational rigidity, which may enhance selectivity for specific CNS receptors. However, this substitution could also reduce solubility compared to the acetyl group in the target compound .

11-Ethyl-2-fluoro-6-methyl Derivative (CAS: 133626-74-1)

  • Substituents : N11-ethyl, C2-fluoro, and C6-methyl groups.
  • The ethyl group at N11 increases lipophilicity but may reduce metabolic stability compared to the acetyl group .

Olanzapine and Thieno-Benzodiazepine Analogs

  • Core Structure: Olanzapine (C17H20N4S) features a thieno[2,3-b][1,5]benzodiazepine scaffold with a 4-methylpiperazinyl group.
  • Key Differences: Replacement of the pyrido ring with a thieno ring alters electronic properties (sulfur vs. nitrogen). Olanzapine’s piperazinyl substitution enhances serotonin and dopamine receptor antagonism, a feature absent in the target compound .

Structural and Functional Analysis Table

Compound Name N6 Substituent N11 Substituent Core Structure Key Properties/Effects
Target Compound 2-Propenyl Acetyl Pyrido-benzodiazepine Enhanced lipophilicity; potential metabolic stability
Parent Compound (CAS: 10189-78-3) None None Pyrido-benzodiazepine Baseline scaffold; lower receptor affinity
N6-Propenyl Derivative (CAS: 16287-49-3) 2-Propenyl None Pyrido-benzodiazepine Improved BBB penetration; unoptimized binding
Rispenzepine None 1-Methylnipecotoyl Pyrido-benzodiazepine Conformational rigidity; receptor selectivity
11-Ethyl-2-fluoro-6-methyl (CAS: 133626-74-1) None Ethyl Pyrido-benzodiazepine Fluorine-enhanced binding; higher lipophilicity
Olanzapine Thieno-benzodiazepine Dopamine/serotonin antagonism; sulfur-based core

Research Findings and Implications

Acetyl vs. Bulkier Groups : The N11-acetyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, unlike the larger nipecotoyl (Rispenzepine) or ethyl groups, which may hinder solubility .

Propenyl Substitution : The N6-propenyl group likely enhances membrane permeability compared to unsubstituted analogs, though its impact on toxicity requires further study .

Core Heterocycle Differences: Pyrido-benzodiazepines (target compound) exhibit distinct electronic profiles compared to thieno-benzodiazepines (Olanzapine), affecting receptor interaction mechanisms .

Preparation Methods

Synthesis of 11-Haloacetyl Intermediate

The initial step involves the acylation of the benzodiazepinone core with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an aprotic solvent like dioxane under reflux conditions.

Example Procedure:

  • Dissolve 5,11-dihydro-6H-pyrido(2,3-b)(1,5)benzodiazepin-5-one in absolute dioxane.
  • Add chloroacetyl chloride dropwise with simultaneous addition of triethylamine.
  • Heat the mixture to reflux for 6 hours.
  • Cool and filter the reaction mixture.
  • Wash the precipitate with water and recrystallize from ethanol.

Yield: Approximately 25-65% depending on substituents and reaction scale.

Melting Point: Typically decomposes around 211-225 °C.

This step produces 11-chloroacetyl-5,11-dihydro-6H-pyrido(2,3-b)(1,5)benzodiazepin-5-one, a key intermediate for further substitution.

Nucleophilic Substitution to Introduce N6-(2-propenyl) Group

The haloacetyl intermediate undergoes nucleophilic substitution with a nucleophile containing the 2-propenyl group (allyl amine or related nucleophile). This reaction is generally performed in anhydrous ethanol or benzene under reflux.

Example Procedure:

  • React 11-chloroacetyl intermediate with 2-propenylamine or an equivalent nucleophile.
  • Reflux the mixture for 18-70 hours depending on nucleophile reactivity.
  • Remove solvent under reduced pressure.
  • Dissolve residue in dilute acid, wash with organic solvent, and basify.
  • Extract the product into an organic phase.
  • Evaporate solvent and recrystallize from isopropanol or ethanol.

Yield: Typically 30-60% of theoretical yield.

Melting Point: Varies with substituents; decomposition often observed above 210 °C.

This step installs the N6-(2-propenyl) substituent, completing the target molecule's core structure.

Summary Table of Key Preparation Steps

Step Reactants & Conditions Product Yield (%) Melting Point (°C) Notes
1 5,11-dihydro-6H-pyrido(2,3-b)(1,5)benzodiazepin-5-one + chloroacetyl chloride + triethylamine in dioxane, reflux 6 h 11-chloroacetyl intermediate 25-65 211-225 (decomp.) Key haloacetyl intermediate
2 11-chloroacetyl intermediate + 2-propenylamine in ethanol or benzene, reflux 18-70 h N11-Acetyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one 30-60 ~210+ (decomp.) Nucleophilic substitution step
3 Recrystallization from ethanol/isopropanol Purified final compound - - Purification for analytical quality

Research Findings and Notes

  • The use of chloroacetyl chloride and triethylamine is a well-established method for introducing haloacetyl groups on nitrogen atoms in benzodiazepine derivatives.
  • The nucleophilic substitution step is sensitive to reaction time and solvent choice; longer reflux times improve conversion but may reduce yield due to side reactions.
  • Purification by recrystallization is critical to remove unreacted starting materials and side products.
  • Elemental analysis and melting point data confirm the identity and purity of the synthesized compound.
  • Analogous compounds with different N11 substituents have been prepared using similar methods, indicating the robustness of this synthetic route.

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